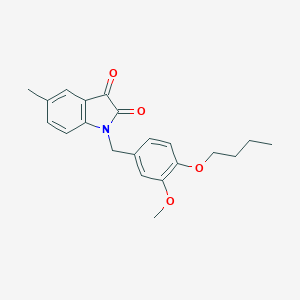

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is a chemical compound that belongs to the family of indole-2,3-diones. It is also known as AG490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

AG490 acts by inhibiting the JAK/STAT pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. The JAK/STAT pathway is activated by a variety of cytokines and growth factors, which bind to their respective receptors and activate JAKs. The activated JAKs then phosphorylate STATs, which translocate to the nucleus and regulate gene expression. AG490 inhibits the JAKs, thereby blocking the activation of the STATs and downstream signaling.

Biochemical and Physiological Effects:

AG490 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AG490 inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, AG490 reduces inflammation and disease severity by inhibiting the production of pro-inflammatory cytokines. Inflammatory diseases such as asthma and COPD, AG490 reduces airway inflammation and improves lung function by inhibiting the production of pro-inflammatory cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AG490 has several advantages for lab experiments. It is a potent and specific inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various diseases. It is also relatively easy to synthesize and has good stability. However, AG490 has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on AG490. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT pathway. Another area of interest is the identification of biomarkers that can predict the response to AG490 treatment in different diseases. Additionally, there is interest in exploring the potential of AG490 as a combination therapy with other drugs in various diseases. Finally, there is interest in exploring the potential of AG490 as a therapeutic agent in diseases beyond cancer, autoimmune disorders, and inflammatory diseases.

Métodos De Síntesis

AG490 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methylisatin with 4-butoxy-3-methoxybenzylamine in the presence of a catalyst such as sodium ethoxide. The resulting product is then oxidized using a mild oxidizing agent such as manganese dioxide to yield AG490.

Aplicaciones Científicas De Investigación

AG490 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, AG490 has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, AG490 has been shown to reduce inflammation and disease severity by inhibiting the JAK/STAT pathway. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), AG490 has been shown to reduce airway inflammation and improve lung function.

Propiedades

Nombre del producto |

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione |

|---|---|

Fórmula molecular |

C21H23NO4 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

1-[(4-butoxy-3-methoxyphenyl)methyl]-5-methylindole-2,3-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-5-10-26-18-9-7-15(12-19(18)25-3)13-22-17-8-6-14(2)11-16(17)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 |

Clave InChI |

LQYXGBAKHMXWOA-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC |

SMILES canónico |

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)

![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)

![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)

![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)

![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)

![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B248633.png)

![5-(4-bromophenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248639.png)

![5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248641.png)

![5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248642.png)

![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)